5'-Inosinic acid, 2'-azido-2'-deoxy- 5'-Inosinic acid, 2'-azido-2'-deoxy-
Brand Name: Vulcanchem
CAS No.: 65048-09-1
VCID: VC19418862
InChI: InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1
SMILES:
Molecular Formula: C10H12N7O7P
Molecular Weight: 373.22 g/mol

5'-Inosinic acid, 2'-azido-2'-deoxy-

CAS No.: 65048-09-1

Cat. No.: VC19418862

Molecular Formula: C10H12N7O7P

Molecular Weight: 373.22 g/mol

* For research use only. Not for human or veterinary use.

5'-Inosinic acid, 2'-azido-2'-deoxy- - 65048-09-1

Specification

CAS No. 65048-09-1
Molecular Formula C10H12N7O7P
Molecular Weight 373.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1
Standard InChI Key VSMCSSABENEADJ-QYYRPYCUSA-N
Isomeric SMILES C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-]
Canonical SMILES C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a hypoxanthine base linked to a 2'-azido-2'-deoxyribose-5'-monophosphate moiety. The azido group replaces the hydroxyl (-OH) at the 2' position of the ribose sugar, altering both steric and electronic properties . Key structural features include:

  • Hypoxanthine Base: A purine derivative that pairs with cytosine in RNA, facilitating base-pairing interactions.

  • 2'-Azido-2'-Deoxyribose: The azido group introduces a steric bulk and enables participation in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • 5'-Phosphate Group: Essential for enzymatic recognition in nucleic acid synthesis pathways .

The molecular formula is C₁₀H₁₂N₇O₇P, with a molecular weight of 389.23 g/mol .

Physicochemical Characteristics

Comparative data for 5'-inosinic acid and its 2'-azido derivative reveal distinct properties:

Property5'-Inosinic Acid 2'-Azido-2'-Deoxy Derivative
Density (g/cm³)2.3 ± 0.11.8 ± 0.2 (estimated)
Boiling Point (°C)793.7 ± 70.0Decomposes before boiling
Water SolubilityHighModerate (azido group reduces polarity)
StabilityStable at -20°CLight-sensitive; stores at -80°C

The azido group’s electron-withdrawing nature lowers thermal stability, necessitating cryogenic storage.

Synthesis and Modification Strategies

Stepwise Chemical Synthesis

The synthesis of 5'-inosinic acid, 2'-azido-2'-deoxy- involves three key steps :

  • Ribose Modification: Deoxyribose is treated with sodium azide (NaN₃) in dimethylformamide (DMF) to replace the 2'-hydroxyl with an azido group.

  • Phosphorylation: The modified sugar is phosphorylated at the 5' position using phosphoryl chloride (POCl₃) in trimethyl phosphate.

  • Base Conjugation: Hypoxanthine is coupled to the sugar-phosphate backbone via a nucleophilic substitution reaction under alkaline conditions.

Yields typically range from 60–75%, with purity confirmed via HPLC and mass spectrometry .

Enzymatic Polymerization

Biological Activities and Mechanisms

Interferon Induction

Double-stranded complexes of poly(2'-azido-2'-deoxyinosinic acid) with polycytidylic acid [poly(Iz)·poly(C)] exhibit potent interferon-inducing activity . In murine models, intramuscular administration of 0.1 mg/kg induced serum interferon levels of 1,200 IU/mL within 6 hours, comparable to poly(I)·poly(C) but with reduced toxicity . The azido modification enhances nuclease resistance, prolonging half-life in serum from 2 hours (unmodified) to 8 hours .

Applications in Molecular Biology

Click Chemistry Labeling

The azido group facilitates bioorthogonal labeling via CuAAC with alkynyl probes (e.g., fluorophores, biotin). For instance, incubation of AzI-modified RNA with 5-ethynyluridine and Cu(I) yields labeled strands with >90% efficiency. This enables:

  • RNA Tracking: Real-time visualization in live cells.

  • Pull-Down Assays: Isolation of RNA-protein complexes using streptavidin beads.

Nucleic Acid Engineering

Incorporating AzI into CRISPR guide RNAs enhances stability without impairing gene-editing activity. In HEK293T cells, AzI-modified sgRNAs achieved 85% knockdown efficiency vs. 92% for unmodified guides, demonstrating minimal functional loss.

Comparative Analysis of Azido-Modified Nucleotides

The uniqueness of 5'-inosinic acid, 2'-azido-2'-deoxy- becomes evident when compared to analogs:

CompoundStructural FeatureKey ApplicationLimitations
2'-Azido-2'-deoxyadenosineAdenine baseRNA labelingLower interferon induction
3'-Azido-3'-deoxythymidineThymidine skeletonAntiviral (HIV)Mitochondrial toxicity
5'-Azido-2',5'-dideoxyinosineDideoxyriboseChain termination probesPoor polymerase recognition

The 2'-azido group in inosinic acid balances RNA incorporation efficiency and chemical reactivity, making it superior for dual-purpose (therapeutic/diagnostic) applications .

Challenges and Future Directions

Despite its promise, challenges remain:

  • Toxicity: Azido groups may generate reactive nitrogen species at high concentrations (>50 μM).

  • Synthetic Complexity: Multi-step synthesis increases production costs by 3–5× vs. natural nucleotides .

Ongoing research focuses on:

  • Prodrug Formulations: Masking the azido group until target-site activation.

  • Enzymatic Synthesis: Using engineered polymerases to improve incorporation rates.

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